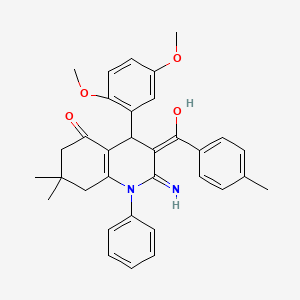![molecular formula C23H21ClN2O3S B13378052 (5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B13378052.png)
(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4(5H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the thiazole ring: This can be achieved through the reaction of a suitable thioamide with a halogenated ketone under basic conditions.
Introduction of the benzylidene group: This step involves the condensation of the thiazole derivative with a benzaldehyde derivative in the presence of a base.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
5-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol or amine derivative.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 5-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4(5H)-one depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.
類似化合物との比較
Similar Compounds
- 5-[3-chloro-4-(2-propynyloxy)benzylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4(5H)-one
- 5-[3-chloro-5-ethoxybenzylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4(5H)-one
Uniqueness
The unique combination of functional groups in 5-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4(5H)-one gives it distinct chemical properties and potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
特性
分子式 |
C23H21ClN2O3S |
|---|---|
分子量 |
440.9 g/mol |
IUPAC名 |
(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21ClN2O3S/c1-5-7-29-21-18(24)11-16(12-19(21)28-6-2)13-20-22(27)26-23(30-20)25-17-9-14(3)8-15(4)10-17/h1,8-13H,6-7H2,2-4H3,(H,25,26,27)/b20-13- |
InChIキー |
KODLHJUTWZDHFO-MOSHPQCFSA-N |
異性体SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)C)C)S2)Cl)OCC#C |
正規SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)C)C)S2)Cl)OCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone](/img/structure/B13377969.png)

![2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B13377982.png)
![2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377990.png)
![5-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B13377993.png)
methyl]-4-hydroxy-6-methyl-2H-chromen-2-one](/img/structure/B13378003.png)

![N-(1,3-benzodioxol-5-yl)-2-{5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B13378014.png)
![2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4,5-dimethylphenyl propyl ether](/img/structure/B13378017.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378021.png)
![(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378029.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-(3-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13378043.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B13378046.png)
![ethyl (5Z)-5-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378056.png)
